5-[5-[[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]sulfonyl]thiophen-2-yl]-1,3-oxazole
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Overview
Description
5-[5-[[(1R,6S)-9-methyl-3,9-diazabicyclo[421]nonan-3-yl]sulfonyl]thiophen-2-yl]-1,3-oxazole is a complex organic compound with a unique structure that combines a bicyclic nonane ring, a thiophene ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-[[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]sulfonyl]thiophen-2-yl]-1,3-oxazole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic nonane ring, the introduction of the sulfonyl group, and the construction of the thiophene and oxazole rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and reduce the use of hazardous reagents, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-[5-[[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]sulfonyl]thiophen-2-yl]-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce amines.
Scientific Research Applications
5-[5-[[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]sulfonyl]thiophen-2-yl]-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[5-[[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]sulfonyl]thiophen-2-yl]-1,3-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-[5-[[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]sulfonyl]thiophen-2-yl]-1,3-thiazole
- 5-[5-[[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]sulfonyl]thiophen-2-yl]-1,3-imidazole
Uniqueness
The uniqueness of 5-[5-[[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]sulfonyl]thiophen-2-yl]-1,3-oxazole lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-[5-[[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]sulfonyl]thiophen-2-yl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-17-11-2-3-12(17)9-18(7-6-11)23(19,20)15-5-4-14(22-15)13-8-16-10-21-13/h4-5,8,10-12H,2-3,6-7,9H2,1H3/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDFDLNMTWGFQT-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CN(CC2)S(=O)(=O)C3=CC=C(S3)C4=CN=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1CN(CC2)S(=O)(=O)C3=CC=C(S3)C4=CN=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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